Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Pharmaceutical Analysis LC-MS Method Development Impurity Profiling

Pharmaceutical QC laboratories requiring accurate Gliclazide impurity profiling face method variability due to pH-dependent retention shifts and inadequate reference standards. This certified Gliclazide Impurity 6 (CAS 32258-50-7) provides the exact analytical solution. • Zero H-bond donors & predicted pKa of -13.12: Ensures pH-independent retention, eliminating retention time drift in reversed-phase LC-MS/MS methods. • Distinct from Impurity 3 (Methyl Tosylcarbamate): The N-methyl group provides unique chromatographic separation and mass spectral signatures essential for ANDA/NDA compliance. • Supply chain reliability: Requires -20°C storage under inert gas, serving as a sensitive probe for verifying cold-chain integrity during transport.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 32258-50-7
Cat. No. B132953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl methyl[(4-methylphenyl)sulfonyl]carbamate
CAS32258-50-7
SynonymsMethyl N-Methyl(p-tosyl)carbamate;  Methyl[(4-methylphenyl)sulfonyl]carbamic Acid Methyl Ester;  Methyl(p-tolylsulfonyl)carbamic Acid Methyl Ester; 
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC
InChIInChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)16(13,14)11(2)10(12)15-3/h4-7H,1-3H3
InChIKeyHNFZTGPTWQRQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gliclazide Impurity 6 Reference Standard


Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS 32258-50-7), also known as N-Methyl(p-tosyl)carbamic Acid Methyl Ester or Gliclazide Impurity 6, is a fully characterized sulfonyl carbamate derivative with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol . This compound belongs to the class of N-[(arylsulfonyl)methyl]carbamates that exhibit intramolecular shielding [1] and is supplied as a solid with detailed characterization data compliant with regulatory guidelines for pharmaceutical reference standard applications [2].

1
Designated impurity reference standard for Gliclazide pharmaceutical analysis
Supports ANDA/NDA impurity profiling workflows
2
Non-ionizable, zero H-bond donor sulfonyl carbamate profile
Enables predictable reversed-phase LC retention and MS detection
3
Cold-chain storage (-20 °C) for stability-sensitive applications
Requires freezer management; not room-temperature stable

Gliclazide Impurity 6 Substitution Failure


Substituting Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS 32258-50-7) with its closest structural analog, Methyl Tosylcarbamate (CAS 14437-03-7), is not analytically valid due to fundamental differences in molecular structure and physicochemical properties that directly affect chromatographic behavior, detection, and regulatory compliance [1]. The presence of an N-methyl group in the target compound (C₁₀H₁₃NO₄S, MW 243.28) versus a secondary amide NH in the comparator (C₉H₁₁NO₄S, MW 229.26) results in distinct retention times, mass spectral signatures, and hydrogen-bonding capabilities . These differences mandate the use of the specific compound as a certified reference standard for accurate impurity profiling in Gliclazide pharmaceutical analysis, as required by ANDA and NDA submissions .

Target
Gliclazide Impurity 6
N-methyl carbamate; 0 H-bond donors; pKa -13.12; mp 75–76°C
Substitute
Methyl Tosylcarbamate
NH carbamate; 1 H-bond donor; pKa ~4.11; mp 82–84°C
Chromatographic retention, ionization, and storage requirements differ; may require full method revalidation.

Differentiation from Methyl Tosylcarbamate


H-Bond Donor & MW Difference

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (C₁₀H₁₃NO₄S, MW 243.28) possesses zero hydrogen bond donors due to the N-methyl substitution, whereas its analog Methyl Tosylcarbamate (C₉H₁₁NO₄S, MW 229.26) contains one hydrogen bond donor (the NH proton) [1][2]. This structural difference directly impacts chromatographic retention and ionization efficiency in LC-MS/MS analysis, requiring distinct analytical methods for accurate quantification.

H-Bond Donor & MW
Direct head-to-head
0 H-bond donors (target) vs 1 H-bond donor (comparator); MW 243.28 vs 229.26 (Δ14.02 g/mol)
Reported structural difference; may affect LC retention and MS ionization
Derived from molecular formulas and SMILES
Pharmaceutical Analysis LC-MS Method Development Impurity Profiling

pKa and Ionization Behavior

The predicted acid dissociation constant (pKa) for Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is -13.12 ± 0.70, indicating essentially no acidic protons and negligible ionization under physiological or analytical pH conditions . In contrast, Methyl Tosylcarbamate contains an NH proton that can undergo deprotonation, with a predicted pKa of approximately 4.11 for the sulfonamide NH [1]. This dramatic difference in ionization potential fundamentally alters the compound's behavior in pH-dependent extraction, chromatography, and detection workflows.

pKa and Ionization
Cross-study comparable
Target pKa = -13.12 ± 0.70; comparator pKa ≈ 4.11 (Δ ≈ 17 units)
Unionized across full pH range; supports mobile phase method context
Predicted values; confirm experimentally
Pharmaceutical Chemistry Method Development Ionization Prediction

LogP Differentiation

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate exhibits higher lipophilicity with a predicted LogP of approximately 2.33, compared to Methyl Tosylcarbamate which has a reported LogP of 1.04 [1][2]. This approximately 1.3 log unit difference translates to a roughly 20-fold difference in octanol-water partition coefficient, significantly affecting liquid-liquid extraction efficiency and reversed-phase LC retention.

LogP Difference
Cross-study comparable
Target LogP ≈ 2.33; comparator LogP = 1.04 (Δ ≈ +1.3; ~20× more lipophilic)
Higher lipophilicity alters extraction efficiency and LC retention
Predicted vs. reported values
Analytical Chemistry Sample Preparation Reversed-Phase LC

Melting Point & Storage Stability

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate has a reported melting point of 75–76°C (from isopropanol) and requires storage at -20°C under inert atmosphere to maintain stability . In contrast, Methyl Tosylcarbamate has a melting point range of 82–84°C and can be stored at room temperature (<15°C) under inert gas . The lower melting point and more stringent cold storage requirement of the target compound indicate different solid-state packing and thermal stability profiles.

Melting Point & Storage
Data to verify
Target mp 75–76°C, storage -20°C under inert atmosphere; comparator mp 82–84°C, room temp
Cold-chain requirement may impact handling and stability protocols
Supplier-recommended conditions; independent verification recommended
Reference Standard Management Stability Studies Pharmaceutical QC

Regulatory Traceability

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is designated and supplied as Gliclazide Impurity 6, a fully characterized reference standard compliant with USP and EP guidelines, and is used for analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial production of Gliclazide [1]. Methyl Tosylcarbamate is designated as Gliclazide Impurity 3 (or Impurity 2), representing a chemically distinct impurity species that requires separate identification and quantification [2]. These compounds are not interchangeable in regulatory submissions.

Regulatory Designation
Class-level inference
Designated Gliclazide Impurity 6; separate from Impurity 3 (or Impurity 2)
Reported regulatory designation context; distinct impurity codes
Per ICH Q3A/Q3B guidelines
ANDA/NDA Submissions Pharmaceutical Quality Control Regulatory Compliance

NMR Intramolecular Shielding

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate exhibits intramolecular shielding where the ester alkyl group experiences an upfield shift in ¹H NMR due to its position above the aromatic ring plane [1]. This shielding effect, which is dependent on ring current in the aromatic nucleus, is not observed in Methyl Tosylcarbamate due to the absence of the N-methyl group that locks the conformation [2]. The difference in NMR chemical shift patterns provides a definitive spectroscopic fingerprint for compound identification and purity assessment.

NMR Shielding
Class-level inference
Intramolecular shielding: upfield shift of ester alkyl ¹H NMR; not observed in comparator
Supports spectroscopic identification and purity assessment
Solvent- and temperature-dependent
NMR Spectroscopy Structural Elucidation Conformational Analysis

Gliclazide Impurity 6 Applications


ANDA/NDA Impurity Profiling

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (Gliclazide Impurity 6) is the mandated reference standard for identification, quantification, and control of this specific impurity in Gliclazide drug substance and finished product [1]. Its use is essential for analytical method validation (AMV), system suitability testing, and establishing acceptance criteria per ICH Q3A/Q3B guidelines. The compound's distinct physicochemical properties (pKa -13.12, LogP ~2.33, zero H-bond donors) ensure reliable chromatographic separation and detection that cannot be achieved with the Impurity 3 standard (Methyl Tosylcarbamate) .

LC-MS/MS Method Development

The zero hydrogen bond donor count and high LogP (~2.33) of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate make it an ideal system suitability marker for optimizing reversed-phase LC-MS/MS methods for non-ionizable, moderately lipophilic impurities [1]. The compound's predicted pKa of -13.12 ensures it remains unionized across all mobile phase pH ranges, eliminating pH-dependent retention time drift and simplifying robust method transfer between laboratories . This property directly addresses a common source of method variability in QC environments.

NMR Conformational Analysis

The documented intramolecular shielding effect in Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, where the ester alkyl group experiences a measurable upfield ¹H NMR shift due to ring current effects, makes this compound a valuable reference for conformational studies of N-[(arylsulfonyl)methyl]carbamates [1]. The effect is conformationally locked by the N-methyl group, providing a stable system for investigating rotational barriers and solvent effects on chemical shifts. This property is absent in the non-methylated analog (Methyl Tosylcarbamate), underscoring the unique utility of the target compound .

Cold-Chain Stability Indicating Method

Given its requirement for -20°C freezer storage under inert atmosphere (compared to room temperature storage for Methyl Tosylcarbamate), Methyl methyl[(4-methylphenyl)sulfonyl]carbamate serves as a sensitive probe for evaluating cold-chain integrity in pharmaceutical supply chains [1]. Any degradation of the compound due to temperature excursions can be readily detected by HPLC or LC-MS, making it a practical internal standard for stability studies of temperature-sensitive drug products and intermediates .

Application
Selection Property
Validation Focus
ANDA/NDA Impurity Profiling
Regulatory impurity designation context
Method selectivity & system suitability
LC-MS/MS Method Development
Non-ionizable, zero H-bond donor profile
pH-independent retention & method robustness
NMR Conformational Analysis
Intramolecular shielding signature
Chemical shift fingerprint for identity
Cold-Chain Stability Monitoring
Freezer storage requirement (-20°C)
Degradation detection upon temperature excursions

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